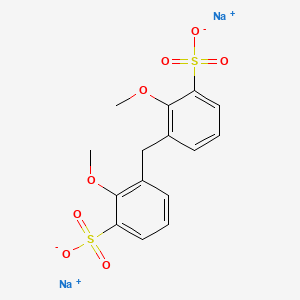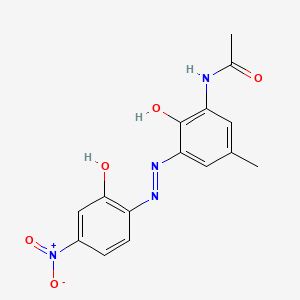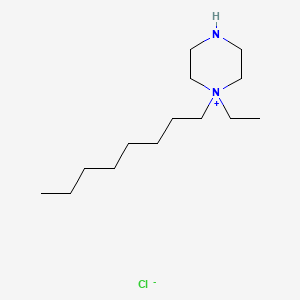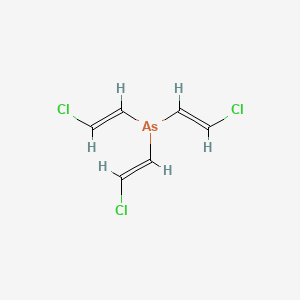
Ethylene bis(dibromoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene bis(dibromoacetate) is a chemical compound with the molecular formula C6H6Br4O4. It is an ester derived from dibromoacetic acid and ethylene glycol. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylene bis(dibromoacetate) can be synthesized through the esterification of dibromoacetic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of ethylene bis(dibromoacetate) involves large-scale esterification processes. The reactants, dibromoacetic acid and ethylene glycol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethylene bis(dibromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethylene bis(acetate) by removing the bromine atoms.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Ethylene bis(hydroxyacetate) and other derivatives.
Reduction: Ethylene bis(acetate).
Hydrolysis: Dibromoacetic acid and ethylene glycol.
Aplicaciones Científicas De Investigación
Ethylene bis(dibromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethylene bis(dibromoacetate) involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of various enzymatic activities. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies .
Comparación Con Compuestos Similares
Ethylene bis(dibromoacetate) can be compared with other similar compounds, such as ethyl bromoacetate and ethylene bis(stearamide):
Propiedades
Número CAS |
94159-38-3 |
|---|---|
Fórmula molecular |
C6H6Br4O4 |
Peso molecular |
461.73 g/mol |
Nombre IUPAC |
2-(2,2-dibromoacetyl)oxyethyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H6Br4O4/c7-3(8)5(11)13-1-2-14-6(12)4(9)10/h3-4H,1-2H2 |
Clave InChI |
ACQRIFFFFMCDGX-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)C(Br)Br)OC(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)











